Biosynthetic Pathway Differentiation: ncm⁵U Accumulation in trm9Δ Mutants Versus mcm⁵U Depletion
Genetic disruption of the Trm9 methyltransferase (trm9Δ) in yeast produces a qualitative switch in wobble uridine modification: mcm⁵U and mcm⁵s²U become undetectable by HPLC, while ncm⁵U and ncm⁵s²U accumulate as the major detectable intermediates [1]. This demonstrates that ncm⁵U is not merely a transient precursor but a stably accumulating metabolite when downstream methylation is blocked.
| Evidence Dimension | Nucleoside abundance in tRNA hydrolysate (detected by HPLC) |
|---|---|
| Target Compound Data | ncm⁵U accumulates to detectable major species in trm9Δ mutant |
| Comparator Or Baseline | mcm⁵U and mcm⁵s²U are absent (below detection) in trm9Δ mutant |
| Quantified Difference | Presence-to-absence switch: ncm⁵U accumulates while mcm⁵U is depleted |
| Conditions | HPLC analysis of tRNA hydrolysates from S. cerevisiae trm9Δ and trm112Δ mutants versus wild-type |
Why This Matters
For researchers studying wobble uridine modification pathways, authentic ncm⁵U reference standard is essential for identifying this pathway-specific intermediate, whereas mcm⁵U cannot serve as a proxy due to its complete absence in trm9-deficient genetic backgrounds.
- [1] Mazauric M-H, Dirick L, Purushothaman SK, Björk GR, Lapeyre B. Unexpected accumulation of ncm⁵U and ncm⁵s²U in a trm9 mutant suggests an additional step in the synthesis of mcm⁵U and mcm⁵s²U. PLoS ONE. 2011;6(6):e20783. doi:10.1371/journal.pone.0020783. View Source
